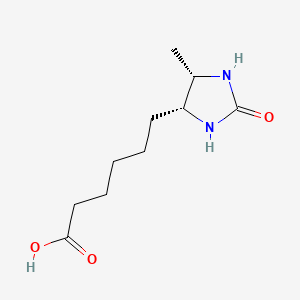

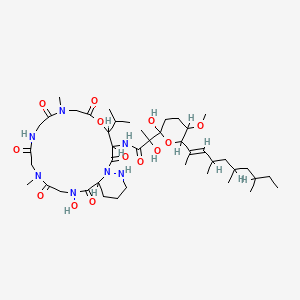

甘氨酰-L-缬氨酰-L-亮氨酰-L-丝氨酰-L-天冬酰胺酰-L-缬氨酰-L-异亮氨酰甘氨酰-L-酪氨酰-L-亮氨酰-L-赖氨酰-L-赖氨酰-L-亮氨酰甘氨酰-L-苏氨酰甘氨酰-L-丙氨酰-L-亮氨酰-L-天冬酰胺酰-L-丙氨酰-L-缬氨酰-L-亮氨酰-L-赖氨酰-L-谷氨酰胺--三氟乙酸 (1/1)

描述

The study and analysis of complex peptides, such as the one , involve understanding the synthesis process, molecular structure, chemical reactions, and physical and chemical properties. These peptides can be synthesized through various methods, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis, depending on the specific sequence and properties of the peptide.

Synthesis Analysis

Peptide synthesis generally involves the step-wise addition of amino acids to a growing peptide chain. The process can be highly customized to include specific amino acids in a predetermined order. Techniques such as solid-phase peptide synthesis (SPPS) enable the efficient and accurate production of peptides with complex sequences. The synthesis of peptides containing specific sequences of amino acids, such as glycine, alanine, valine, leucine, serine, asparagine, glutamine, and others, has been widely studied and documented in the literature (Djordjevic et al., 1997).

Molecular Structure Analysis

The molecular structure of peptides is critical in determining their properties and functions. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are commonly used to elucidate peptide structures. These studies reveal the orientation of amino acid side chains and the overall three-dimensional structure of the peptide, which are crucial for its biological activity and interaction with other molecules. The coordination of amino acids in peptides can provide insights into their stability and reactivity (Djordjevic et al., 1997).

Chemical Reactions and Properties

Peptides undergo various chemical reactions, including hydrolysis, oxidation, and reduction. These reactions can affect the peptide's stability, function, and overall properties. The chemical properties of peptides are influenced by the nature and sequence of their amino acids. For instance, the presence of specific amino acids like cysteine can introduce disulfide bonds, significantly affecting the peptide's structure and function.

Physical Properties Analysis

The physical properties of peptides, such as solubility, melting point, and stability, are influenced by their molecular structure and composition. The sequence and nature of amino acids in the peptide chain affect its overall physical properties. Studies have shown that peptides' solubility in water and organic solvents varies significantly depending on their amino acid composition and sequence (Neves & Vasconcelos, 1987).

科学研究应用

酶的生产与应用

L-天冬酰胺酶的生产及其抗肿瘤活性:L-天冬酰胺酶(L-ASNase)是一种酶,具有重要的治疗应用,尤其是在治疗急性淋巴细胞白血病 (ALL) 方面,由包括细菌在内的各种生物体产生。大肠杆菌和胡萝卜欧文氏菌等微生物来源是主要生产者。L-ASNase 将 L-天冬酰胺转化为 L-天冬氨酸和氨的功能抑制了癌细胞中的蛋白质合成,标志着其在儿科化疗中的重要性。该酶还在食品工业中用于减少油炸食品中的丙烯酰胺形成,突出了其在医疗保健和食品安全中的双重意义 (Chand 等,2020)。

酶的修饰以提高治疗效率

提高 L-天冬酰胺酶的治疗潜力:研究重点是微生物 L-ASNase 的生产,旨在提高其成本效益并减少临床使用中的超敏反应。蛋白质工程和纯化技术的进步已被探索用于开发具有改进的药效学和减少的不良反应的 L-ASNase 变体,为毒性更小的癌症治疗提供了新的前景 (Lopes 等,2017)。

超越医学的生物技术应用

在食品工业和环境生物技术中的作用:除了其临床应用外,L-ASNase 在食品工业中通过减轻加工食品中的丙烯酰胺形成,为食品安全做出重要贡献。该酶的生物技术潜力延伸到环境应用,展示了源自微生物的 L-ASNase 在解决健康、食品安全和环境问题方面的多功能效用 (Oliveira 等,2021)。

氨基酸代谢与健康影响

氨基酸代谢在疾病和营养中的作用:氨基酸的代谢,包括存在于所讨论化合物中的那些氨基酸,在各种疾病和营养过程中起着至关重要的作用。对氨基酸代谢的研究表明对心血管健康、神经病学和胃肠病学有影响,强调了氨基酸在维持健康和预防疾病中的重要性 (Gorchakova 等,2020)。

属性

IUPAC Name |

(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C112H194N30O31.C2HF3O2/c1-22-62(18)91(142-111(171)90(61(16)17)141-105(165)79(48-83(119)148)134-106(166)80(53-143)137-103(163)76(45-58(10)11)135-109(169)88(59(12)13)138-84(149)49-116)107(167)121-51-86(151)125-77(46-66-32-34-67(145)35-33-66)104(164)132-74(43-56(6)7)100(160)127-68(29-23-26-38-113)96(156)126-70(31-25-28-40-115)98(158)131-72(41-54(2)3)95(155)120-52-87(152)139-92(65(21)144)108(168)122-50-85(150)123-63(19)93(153)130-73(42-55(4)5)102(162)133-78(47-82(118)147)99(159)124-64(20)94(154)140-89(60(14)15)110(170)136-75(44-57(8)9)101(161)128-69(30-24-27-39-114)97(157)129-71(112(172)173)36-37-81(117)146;3-2(4,5)1(6)7/h32-35,54-65,68-80,88-92,143-145H,22-31,36-53,113-116H2,1-21H3,(H2,117,146)(H2,118,147)(H2,119,148)(H,120,155)(H,121,167)(H,122,168)(H,123,150)(H,124,159)(H,125,151)(H,126,156)(H,127,160)(H,128,161)(H,129,157)(H,130,153)(H,131,158)(H,132,164)(H,133,162)(H,134,166)(H,135,169)(H,136,170)(H,137,163)(H,138,149)(H,139,152)(H,140,154)(H,141,165)(H,142,171)(H,172,173);(H,6,7)/t62-,63-,64-,65+,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,88-,89-,90-,91-,92-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BURHHWGBXFIPSQ-FAJNZGOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(C(C)O)C(=O)NCC(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)CN.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)CN.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C114H195F3N30O33 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50745595 | |

| Record name | Glycyl-L-valyl-L-leucyl-L-seryl-L-asparaginyl-L-valyl-L-isoleucylglycyl-L-tyrosyl-L-leucyl-L-lysyl-L-lysyl-L-leucylglycyl-L-threonylglycyl-L-alanyl-L-leucyl-L-asparaginyl-L-alanyl-L-valyl-L-leucyl-L-lysyl-L-glutamine--trifluoroacetic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2570.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glycyl-L-valyl-L-leucyl-L-seryl-L-asparaginyl-L-valyl-L-isoleucylglycyl-L-tyrosyl-L-leucyl-L-lysyl-L-lysyl-L-leucylglycyl-L-threonylglycyl-L-alanyl-L-leucyl-L-asparaginyl-L-alanyl-L-valyl-L-leucyl-L-lysyl-L-glutamine--trifluoroacetic acid (1/1) | |

CAS RN |

136831-50-0 | |

| Record name | Glycyl-L-valyl-L-leucyl-L-seryl-L-asparaginyl-L-valyl-L-isoleucylglycyl-L-tyrosyl-L-leucyl-L-lysyl-L-lysyl-L-leucylglycyl-L-threonylglycyl-L-alanyl-L-leucyl-L-asparaginyl-L-alanyl-L-valyl-L-leucyl-L-lysyl-L-glutamine--trifluoroacetic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Phenyl-1,7a-dihydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B1147348.png)

![[(2R)-2,8-Dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] acetate](/img/structure/B1147352.png)

![[(2R)-6-(3,7-dimethyl-2,6-dioxopurin-1-yl)hexan-2-yl] acetate](/img/structure/B1147356.png)